Tropisetron hydrochloride

α7 nicotinic acetylcholine receptor electrophysiology cognitive enhancement

Dual-target tool compound: Unlike ondansetron or granisetron, tropisetron hydrochloride uniquely combines high-affinity 5-HT₃ antagonism (Ki=0.8 nM) with α7 nAChR partial agonism (Ki=6.9 nM). This enables a single agent for antiemetic, neuroprotection (validated at 100 nM for glutamate excitotoxicity rescue), and cognitive enhancement (17% DMTS accuracy improvement in primate models) studies. Substitution abolishes α7-mediated effects. For protocols requiring concurrent 5-HT₃ blockade and α7 nAChR modulation, tropisetron hydrochloride is irreplaceable.

Molecular Formula C17H21ClN2O2
Molecular Weight 320.8 g/mol
Cat. No. B7804126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropisetron hydrochloride
Molecular FormulaC17H21ClN2O2
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl
InChIInChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H
InChIKeyXIEGSJAEZIGKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tropisetron Hydrochloride: A Dual-Action 5-HT₃ Antagonist and α7 nAChR Partial Agonist for Antiemetic and Neuroscience Research


Tropisetron hydrochloride (CAS: 105826-92-4) is a first-generation serotonin 5-HT₃ receptor antagonist that is clinically established for the prevention of chemotherapy-induced nausea and vomiting (CINV). It exhibits high-affinity binding to the 5-HT₃ receptor with a Ki of approximately 0.8–2 nM [1] and demonstrates selectivity over the 5-HT₄ receptor subtype (Ki = 156 nM) [2]. Unlike other 5-HT₃ antagonists such as ondansetron or granisetron, tropisetron possesses a distinctive secondary pharmacology: it functions as a high-affinity partial agonist at α7 nicotinic acetylcholine receptors (α7 nAChRs) with a Ki of 6.9 nM [3], enabling its application in neuroprotection and cognitive enhancement research beyond antiemesis [4]. This dual-target profile creates unique research utility that cannot be replicated by alternative 5-HT₃ antagonists.

Why Generic 5-HT₃ Antagonists Cannot Substitute for Tropisetron Hydrochloride in Neuroscience Research


Tropisetron hydrochloride cannot be substituted by other 5-HT₃ receptor antagonists (including ondansetron, granisetron, dolasetron, or palonosetron) due to its unique and quantifiable activity at α7 nicotinic acetylcholine receptors (α7 nAChRs). While all 5-HT₃ antagonists share comparable efficacy in antiemetic applications [1], tropisetron is distinguished by its high-affinity partial agonism at α7 nAChRs (Ki = 6.9 nM) [2] and its demonstrated ability to sensitize these receptors to low acetylcholine levels—a property not exhibited by ondansetron [3]. This functional divergence stems from tropisetron's distinct pharmacophore, which enables binding to both the orthosteric 5-HT₃ site and an allosteric site on α7 nAChRs. Consequently, substituting tropisetron with another 5-HT₃ antagonist will abolish α7 nAChR-mediated neuroprotective effects, cognitive enhancement, and glutamate excitotoxicity protection [4], fundamentally altering experimental outcomes in neuroscience applications. Procurement decisions for studies involving α7 nAChR modulation must therefore specify tropisetron hydrochloride specifically.

Quantitative Comparative Evidence for Tropisetron Hydrochloride Selection: Differentiating Data Against Alternative 5-HT₃ Antagonists


α7 nAChR Functional Priming Effect: Tropisetron Enhances Acetylcholine-Evoked Currents While Ondansetron Shows No Activity

In electrophysiological studies using human α7 and α7β2 nAChRs expressed in Xenopus oocytes, tropisetron (10–30 nM) significantly enhanced currents evoked by irregular pulses of acetylcholine (40 μM) during sustained exposure [1]. In contrast, ondansetron—a commonly used alternative 5-HT₃ antagonist—exhibits no such priming or co-agonist effect at α7 nAChRs, confirming this as a tropisetron-specific property [2].

α7 nicotinic acetylcholine receptor electrophysiology cognitive enhancement allosteric modulation

α7 nAChR Partial Agonist Activity: Tropisetron EC₅₀ Values for Homomeric and Heteromeric Receptors

Electrophysiological characterization of human nAChRs expressed in Xenopus oocytes demonstrated that tropisetron acts as a partial agonist at both homomeric α7 nAChRs and heteromeric α7β2 nAChRs [1]. The EC₅₀ values were 2.4 μM for α7 nAChRs and 1.5 μM for α7β2 nAChRs [1]. These quantitative parameters are absent for ondansetron, granisetron, and dolasetron, which lack appreciable α7 nAChR agonist activity [2].

α7 nAChR partial agonist Xenopus oocyte electrophysiology receptor pharmacology EC₅₀ determination

Neuroprotection Against Glutamate-Induced Excitotoxicity: Tropisetron Rescues Retinal Ganglion Cell Survival via α7 nAChR Activation

In isolated adult porcine retinal ganglion cells (RGCs) exposed to 500 μM glutamate to induce excitotoxicity, cell survival decreased to 38% of control levels (a 62% reduction) [1]. Pretreatment with 100 nM tropisetron before glutamate exposure restored cell survival to 105% of control levels—a 67-percentage-point improvement over glutamate-alone conditions [1]. This neuroprotective effect was abolished by the α7 nAChR antagonist methyllycaconitine (MLA, 10 nM), confirming α7 nAChR mediation [1]. In contrast, ondansetron and other first-generation 5-HT₃ antagonists lack α7 nAChR agonism and would not be expected to confer this protection [2].

neuroprotection glutamate excitotoxicity retinal ganglion cells α7 nAChR-mediated protection

Cognitive Enhancement in Aged Primates: Tropisetron Monotherapy and Donepezil Combination Effects

In aged rhesus monkeys performing a delayed match-to-sample (DMTS) task—a translational model of working memory and attention—tropisetron administered at 0.03–1 mg/kg produced a 17% increase from baseline in long-delay accuracy [1]. Furthermore, the combination of behaviorally ineffective doses of donepezil (0.1 mg/kg) and tropisetron (0.03 and 0.1 mg/kg) produced a synergistic 24% improvement in accuracy relative to baseline [1]. In contrast, ondansetron has not demonstrated comparable cognitive enhancement in aged primate models, consistent with its lack of α7 nAChR activity [2].

cognitive enhancement delayed match-to-sample Alzheimer's disease research non-human primate cognition

5-HT₃ Receptor Binding Affinity: Tropisetron Versus Alternative 5-HT₃ Antagonists

Tropisetron demonstrates high-affinity binding to the 5-HT₃ receptor with a Ki of 0.8 nM for the mouse receptor [1] and a pKi of 8.31 for the human 5-HT₃A receptor [2]. Comparative binding data from the same assay systems show that alternative 5-HT₃ antagonists exhibit the following Ki values: granisetron (Ki = 0.26–1.1 nM), ondansetron (Ki = 0.5–1.5 nM), and palonosetron (Ki = 0.13 nM) [3]. Tropisetron is selective for 5-HT₃ over the 5-HT₄ receptor (5-HT₄ Ki = 156 nM, representing approximately 195-fold selectivity) [1].

5-HT₃ receptor binding receptor affinity radioligand displacement anti-emetic potency

Pharmacokinetic Differentiation: CYP2D6-Dependent Bioavailability and Volume of Distribution Compared to Alternatives

Tropisetron exhibits oral bioavailability of approximately 60–80% with substantial inter-individual variability driven by CYP2D6 genetic polymorphism [1]. In CYP2D6 poor metabolizers (approximately 8% of Caucasian populations), bioavailability increases and elimination half-life may extend to 45 hours [2]. Comparative pharmacokinetic parameters across 5-HT₃ antagonists are summarized as follows: tropisetron oral bioavailability ~60% (range 27–99% dependent on CYP2D6 activity) [3]; volume of distribution 5.7–8.6 L/kg; elimination half-life 5.7–8 hours in extensive metabolizers [4]. For comparison, ondansetron oral bioavailability 60–70%, Vd 1.8 L/kg, t½ 3.5–5.5 hours; granisetron oral bioavailability 60%, Vd 3.0 L/kg, t½ 4.9–7.6 hours; palonosetron oral bioavailability 97%, Vd 8.3 L/kg, t½ 24–128 hours [4].

pharmacokinetics oral bioavailability CYP2D6 metabolism volume of distribution

Optimal Research and Preclinical Application Scenarios for Tropisetron Hydrochloride Procurement


α7 Nicotinic Acetylcholine Receptor Pharmacology and Electrophysiology Studies

Tropisetron hydrochloride is the 5-HT₃ antagonist of choice for any experimental protocol requiring concurrent α7 nAChR modulation. With defined EC₅₀ values of 2.4 μM (α7 nAChR) and 1.5 μM (α7β2 nAChR) in Xenopus oocyte expression systems [1], tropisetron enables precise electrophysiological characterization of α7 nAChR function. The compound's unique priming effect—enhancement of acetylcholine-evoked currents at concentrations as low as 10–30 nM—provides a validated tool for investigating receptor sensitization mechanisms [1]. Alternative 5-HT₃ antagonists (ondansetron, granisetron, palonosetron) lack this α7 nAChR activity and are unsuitable for these applications [2].

Neuroprotection and Excitotoxicity Research in CNS Degenerative Disease Models

Tropisetron hydrochloride at 100 nM has been quantitatively validated to rescue retinal ganglion cells from glutamate-induced excitotoxicity, restoring cell survival from 38% to 105% of control levels via α7 nAChR-dependent mechanisms [3]. This neuroprotective efficacy, which involves p38 MAPK pathway suppression and NMDA receptor internalization [3], makes tropisetron a critical tool compound for studies investigating α7 nAChR-mediated neuroprotection in models of glaucoma, stroke, Alzheimer's disease, and other excitotoxicity-associated neurodegenerative conditions. No alternative 5-HT₃ antagonist offers this validated neuroprotective application [2].

Cognitive Enhancement Research in Translational Primate Models of Aging and Alzheimer's Disease

For preclinical cognitive research employing non-human primate models, tropisetron hydrochloride (0.03–1 mg/kg) has demonstrated a 17% improvement in DMTS long-delay accuracy in aged rhesus monkeys [1]. The compound also exhibits synergistic cognitive enhancement when combined with sub-effective doses of donepezil (0.1 mg/kg), producing a 24% improvement in accuracy [1]. This translational efficacy profile supports tropisetron procurement for studies investigating α7 nAChR-mediated cognitive enhancement, adjunctive therapy with acetylcholinesterase inhibitors, and age-related cognitive decline interventions. These cognitive effects are absent with alternative 5-HT₃ antagonists lacking α7 nAChR activity [2].

Antiemetic Efficacy Studies Requiring a Validated Positive Control with Dual Pharmacology

In antiemetic research protocols—including ferret cisplatin-induced emesis models where tropisetron at 1 mg/kg demonstrates efficacy [4]—tropisetron hydrochloride serves as a validated 5-HT₃ antagonist positive control. For studies where subsequent α7 nAChR-mediated neurobehavioral or neuroprotective endpoints are planned, procuring tropisetron rather than ondansetron or granisetron enables a unified compound approach across multiple experimental phases. Network meta-analysis confirms tropisetron's antiemetic efficacy is comparable to other first-generation 5-HT₃ antagonists [5], while its unique α7 nAChR pharmacology provides additional investigative opportunities unavailable with alternative agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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